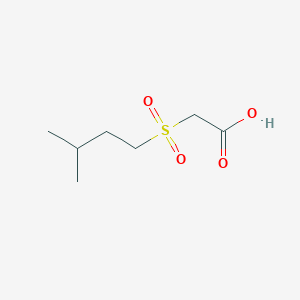

2-(3-methylbutanesulfonyl)acetic acid

Description

Overview of Aliphatic Sulfonylacetic Acid Compounds

Aliphatic sulfonylacetic acids are organic compounds that feature a sulfonyl group (R-SO₂-) directly attached to the alpha-carbon of an acetic acid molecule (-CH(R')-COOH). In these structures, the 'R' group is an aliphatic, or non-aromatic, hydrocarbon chain. These compounds are a subset of the broader category of sulfonic acids, which are characterized by the general formula RSO₃H. However, sulfonylacetic acids are distinct in that they are carboxylic acids, not sulfonic acids. The presence of the strongly electron-withdrawing sulfonyl group significantly influences the acidity of the carboxylic proton. Aliphatic sulfonylacetic acids are typically colorless, crystalline solids with increased polarity and water solubility compared to their non-sulfonated carboxylic acid counterparts.

Historical Context and Evolution of Synthetic Methodologies for Sulfonyl-Containing Carboxylic Acids

The synthesis of sulfonyl-containing compounds has a rich history, evolving from classical methods to more sophisticated and efficient modern techniques. Early methods for creating the sulfonyl group often involved harsh oxidative conditions. A common historical approach for preparing sulfonylacetic acids was the oxidation of the corresponding (alkylthio)acetic acids, using strong oxidizing agents.

Over the decades, synthetic methodologies have advanced significantly, focusing on milder conditions, greater functional group tolerance, and improved yields. mdpi.com Modern approaches often involve the nucleophilic substitution of α-haloacetic acids with alkylsulfinates. Another established method is the direct alkylation of sulfinates with alkyl halides. wikipedia.org More recent innovations in organic synthesis have introduced transition-metal-catalyzed cross-coupling reactions, which have broadened the scope for creating C-S bonds, a fundamental step in the synthesis of many sulfonyl compounds. nih.gov These advanced methods provide chemists with powerful tools for constructing complex molecules containing the sulfonylacetic acid motif with high precision.

Significance of 2-(3-Methylbutanesulfonyl)acetic Acid within the Class of Sulfonylacetic Acids

While extensive research on this compound is not widely published in peer-reviewed journals, its significance can be inferred from its structure and its appearance in chemical supplier catalogs and patent literature. Its structure, featuring an isopentyl (or 3-methylbutyl) group, makes it a valuable building block in organic synthesis. The branched alkyl chain can impart specific steric and lipophilic properties to larger molecules.

The primary significance of compounds like this compound often lies in their role as intermediates in the synthesis of more complex, biologically active molecules. The sulfonylacetic acid moiety can be a key pharmacophore or a structural component that influences the pharmacokinetic properties of a drug candidate. It is plausible that this compound is utilized in the development of novel therapeutic agents, where the specific 3-methylbutyl group is designed to fit into a particular enzyme's active site.

Scope and Objectives of Advanced Research on this compound

The objectives of advanced research involving this compound are likely centered on its application as a specialized chemical intermediate. Research in this area would focus on incorporating this molecule into larger, more complex structures with potential applications in medicinal chemistry or materials science. The development of efficient, scalable, and sustainable synthetic routes to produce this compound and its derivatives is also a probable research objective. Furthermore, investigations may explore the unique physicochemical properties that the 3-methylbutanesulfonyl group imparts to a final product, such as altered solubility, crystallinity, or biological activity. The compound may be a target for process chemistry research, aiming to optimize its synthesis for larger-scale production as a key starting material for a proprietary drug or agrochemical.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 943555-53-1 |

| Molecular Formula | C₇H₁₄O₄S |

| Molecular Weight | 194.25 g/mol |

| Appearance | White to Off-White Solid |

| Canonical SMILES | CC(C)CCS(=O)(=O)CC(=O)O |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutylsulfonyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-6(2)3-4-12(10,11)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPJTUNPCMWAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Methylbutanesulfonyl Acetic Acid

Strategies for the Construction of the Sulfonyl Acetic Acid Moiety

The core challenge in synthesizing 2-(3-methylbutanesulfonyl)acetic acid lies in the efficient and selective formation of the C-S bond and the incorporation of the carboxylic acid group. Three primary strategies have been developed to construct this sulfonyl acetic acid scaffold.

Exploiting Sulfonyl Halide Reactivity in Carbon-Sulfur Bond Formation

A classic and robust method for forming the sulfonyl group involves the reaction of a sulfonyl halide with a carbon nucleophile. jchemrev.com For the synthesis of this compound, this typically involves using 3-methylbutanesulfonyl chloride as the electrophilic sulfur source. One effective approach is the sulfonylation of a malonic ester, followed by hydrolysis and decarboxylation.

The process begins with the deprotonation of a malonic ester, such as diethyl malonate, using a strong base like sodium ethoxide to generate a stable enolate. This enolate then acts as the nucleophile, attacking the sulfur atom of 3-methylbutanesulfonyl chloride to form a new C-S bond. The resulting disubstituted malonic ester is then subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids. Subsequent heating of the diacid intermediate readily induces decarboxylation, yielding the final product, this compound.

Table 1: Representative Malonic Ester Synthesis of this compound

| Step | Reagents & Conditions | Purpose |

| 1 | Diethyl malonate, Sodium ethoxide, Ethanol | Generation of malonate enolate (nucleophile) |

| 2 | 3-Methylbutanesulfonyl chloride, Toluene (B28343), Reflux | C-S bond formation via nucleophilic substitution |

| 3 | Aqueous HCl, Reflux | Hydrolysis of ester groups to carboxylic acids |

| 4 | Heat (120-150 °C) | Decarboxylation to yield the final product |

Introduction of the Carboxylic Acid Functionality Post-Sulfone Formation

An alternative strategy involves constructing the sulfone first and subsequently introducing the acetic acid moiety. This is most commonly achieved through the oxidation of a corresponding sulfide (B99878) precursor. nih.gov This two-step approach offers flexibility and often utilizes readily available starting materials.

The synthesis commences with the preparation of 2-((3-methylbutyl)thio)acetic acid. This can be accomplished via the nucleophilic substitution of a haloacetic acid, like chloroacetic acid, with 3-methylbutane-1-thiol under basic conditions. The resulting thioether is then oxidized to the target sulfone. The choice of oxidant is critical to ensure complete conversion without over-oxidation or degradation of the molecule. organic-chemistry.org Common oxidizing agents include hydrogen peroxide, often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org

Table 2: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic acid solvent, 50-70 °C | Inexpensive, environmentally benign byproducts (water). organic-chemistry.org | Can be slow; may require a catalyst for efficient conversion. organic-chemistry.org |

| m-CPBA | Dichloromethane (B109758), 0 °C to RT | Highly effective, fast, and selective for many substrates. | Stoichiometric waste, potentially explosive. |

| Potassium Permanganate (B83412) (KMnO₄) | Acetone/Water, 0 °C | Powerful and inexpensive oxidant. | Can lead to over-oxidation and side products; generates MnO₂ waste. jchemrev.com |

Direct Functionalization Approaches of Acetic Acid Derivatives with Sulfonyl Sources

The most direct method involves the reaction of a sulfinate salt with an activated acetic acid derivative. This approach forms the key C-S bond in a single, efficient step. Sodium 3-methylbutanesulfinate, which can be prepared from the corresponding sulfonyl chloride, serves as the sulfur-centered nucleophile.

This sulfinate anion can directly displace a leaving group on the alpha-carbon of an acetic acid derivative. The reaction of sodium 3-methylbutanesulfinate with an ester of a haloacetic acid, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester, provides a high-yield pathway to this compound. This method is often preferred for its atom economy and straightforward execution.

Stereochemical Control in the Synthesis of Chiral Analogs (if applicable)

The parent compound, this compound, is achiral as the alpha-carbon to the sulfonyl and carboxyl groups is not a stereocenter. However, the synthetic methodologies described can be adapted to produce chiral analogs where the alpha-carbon is substituted.

For instance, if a substituted malonic ester is used in the synthesis described in section 2.1.1, a chiral center can be generated. Stereocontrol could potentially be achieved through the use of chiral auxiliaries or asymmetric catalysis. Similarly, asymmetric oxidation of a prochiral sulfide precursor could yield a chiral sulfoxide, which could then be further oxidized to the sulfone, or a chiral sulfone directly, using specialized catalysts. urv.cattdx.cat While specific examples for this compound analogs are not prevalent in the literature, the principles of stereoselective synthesis of sulfones are well-established and could be applied. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction times and waste. researchgate.net

Solvent Choice: In the sulfonylation of malonic esters, the choice of solvent can influence the reaction rate and solubility of intermediates. Aprotic solvents like toluene or THF are common. For oxidation reactions, the solvent must be inert to the oxidizing agent; chlorinated solvents like dichloromethane are often used with m-CPBA, while acetic acid can serve as both solvent and catalyst for hydrogen peroxide oxidations. organic-chemistry.org

Temperature Control: Temperature is a critical parameter. Nucleophilic substitution reactions may be heated to increase the rate, whereas oxidations are often performed at low temperatures (0 °C) to control selectivity and prevent side reactions. nih.gov

Catalyst Selection: For oxidation with hydrogen peroxide, catalysts such as tungstate (B81510) salts or metal carbides (e.g., tantalum carbide) can significantly enhance the reaction rate and allow for milder conditions. organic-chemistry.org Phase-transfer catalysts can be employed in biphasic systems to improve the interaction between reactants, particularly in the reaction of sulfinate salts with haloacetates.

Green Chemistry Approaches and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the use of environmentally benign methods. nih.gov Several green chemistry principles can be applied to the synthesis of this compound.

Greener Oxidants: Using hydrogen peroxide as the oxidant in the sulfide oxidation route is a prime example of a green approach, as its only byproduct is water. organic-chemistry.org Systems using urea-hydrogen peroxide (UHP) as a solid, stable source of H₂O₂ also offer advantages in handling and safety. organic-chemistry.org

Solvent-Free Reactions: Where possible, performing reactions under solvent-free conditions can significantly reduce environmental impact. tandfonline.com For example, the reaction of a sulfonyl hydrazide with an acrylic ester can be performed neat, promoted by a base, to form β-sulfonyl esters. tandfonline.com While not a direct synthesis of the target acid, this highlights a sustainable direction for related transformations.

By integrating these advanced methodologies, the synthesis of this compound can be achieved with high efficiency, selectivity, and an increasing focus on environmental sustainability.

Chemical Reactivity and Transformation Mechanisms of 2 3 Methylbutanesulfonyl Acetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group capable of undergoing a variety of transformations.

Esterification and Amidation Reactions

Esterification: In the presence of an acid catalyst and an alcohol, 2-(3-methylbutanesulfonyl)acetic acid is expected to undergo esterification to form the corresponding ester. The most common method is the Fischer esterification, which is a reversible reaction. masterorganicchemistry.comchemguide.co.uk The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to yield the ester. chemguide.co.uk The use of a large excess of the alcohol or the removal of water as it is formed can drive the equilibrium towards the product. masterorganicchemistry.com

Amidation: Similarly, this compound can be converted to its corresponding amide. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common activating agents include thionyl chloride (to form an acyl chloride intermediate) or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org The resulting activated acyl species readily reacts with an amine (primary or secondary) via nucleophilic acyl substitution to form the amide. libretexts.org

A hypothetical reaction scheme for the esterification and amidation of this compound is presented below:

| Reactant | Reagents | Product | Reaction Type |

| This compound | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | 2-(3-Methylbutanesulfonyl)acetate | Fischer Esterification |

| This compound | 1. SOCl₂ or DCC 2. Amine (R'R''NH) | N-substituted-2-(3-methylbutanesulfonyl)acetamide | Amidation |

Decarboxylation Pathways and Mechanisms

The decarboxylation of a simple carboxylic acid like this compound is generally difficult and requires high temperatures. However, the presence of a carbonyl group at the β-position (a β-keto acid) significantly facilitates decarboxylation through a cyclic transition state. masterorganicchemistry.com Since this compound is not a β-keto acid, its thermal decarboxylation would likely proceed through a high-energy carbanionic intermediate after the loss of CO₂, a process that is not typically favorable.

Alternative decarboxylation methods, such as the Hunsdiecker reaction (reaction of the silver salt with bromine) or the Barton decarboxylation, could potentially be employed, although these are multi-step procedures. libretexts.org Some studies have shown that decarboxylation can be achieved under specific catalytic conditions, for instance, using metal catalysts or under electrolytic conditions (Kolbe electrolysis). libretexts.orgorganic-chemistry.org

Nucleophilic Acyl Substitution Reactions

Esterification and amidation are classic examples of nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org This class of reactions involves the substitution of the hydroxyl group of the carboxylic acid with a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. libretexts.orgbyjus.com The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. byjus.com For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride. libretexts.org This acyl chloride can then react with a wide range of nucleophiles, including alcohols, amines, and even carbanions, to form esters, amides, and ketones, respectively.

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the general trend: Acyl chloride > Acid anhydride (B1165640) > Ester ≈ Carboxylic acid > Amide. chadsprep.com

Reactions of the Sulfone Moiety

The sulfone group is generally considered to be a stable and relatively inert functional group.

Stability and Reactivity of the Sulfonyl Group under Various Conditions

The sulfonyl group in this compound is characterized by a sulfur atom in its highest oxidation state (+6), making it resistant to oxidation. It is also stable to many reducing agents and a wide range of acidic and basic conditions. This stability is a key feature of sulfones in organic synthesis, where they often serve as robust structural components. However, under very strong reducing conditions, such as with lithium aluminum hydride (LiAlH₄), the sulfonyl group can be reduced, although this typically requires harsh conditions.

Potential for α-Sulfonyl Carbanion Chemistry

A significant aspect of the reactivity of the sulfone moiety is its ability to stabilize an adjacent carbanion. The protons on the carbon atom alpha to the sulfonyl group (the α-protons) are acidic due to the strong electron-withdrawing nature of the sulfonyl group. In the case of this compound, the α-proton is on the carbon atom situated between the sulfonyl group and the carboxyl group.

Treatment with a suitable base can deprotonate this α-position to generate an α-sulfonyl carbanion. This carbanion is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The stability of the resulting carbanion makes the sulfone group a valuable tool in synthetic organic chemistry for the construction of complex molecular architectures.

The general reaction for the formation of an α-sulfonyl carbanion is as follows:

| Reactant | Reagent | Intermediate |

| This compound | Strong Base (e.g., n-BuLi, LDA) | α-Sulfonyl carbanion |

This generated carbanion can then react with various electrophiles, expanding the synthetic utility of the parent molecule.

Reactions Involving the Aliphatic Chain (3-Methylbutyl Group)

The 3-methylbutyl group, an isobutyl substituent attached to the sulfonyl moiety, offers several sites for chemical modification, primarily through reactions involving its C-H bonds. The reactivity of this alkyl chain is influenced by the strong electron-withdrawing nature of the adjacent sulfonyl group.

The functionalization of the 3-methylbutyl group can be achieved through various synthetic strategies, including radical halogenation and oxidation.

Radical Halogenation: Free-radical halogenation presents a common method for introducing functionality onto an alkane chain. wikipedia.org In the presence of UV light or a radical initiator, alkanes react with halogens (Cl2 or Br2) to form alkyl halides. The regioselectivity of this reaction is dependent on the stability of the resulting radical intermediate. For the 3-methylbutyl group, there are primary, secondary, and tertiary hydrogens. The tertiary hydrogen at the C-3 position is the most likely site for abstraction due to the higher stability of the resulting tertiary radical.

A summary of potential radical halogenation outcomes is presented in Table 1.

| Reagent | Condition | Major Product | Minor Products |

| Cl | UV light | Mixture of chlorinated isomers | Polychlorinated products |

| Br | UV light | 3-Bromo-2-(3-methylbutanesulfonyl)acetic acid | Other brominated isomers |

| NBS, initiator | Radical initiator | 3-Bromo-2-(3-methylbutanesulfonyl)acetic acid | - |

N-Bromosuccinimide (NBS) is a selective reagent for allylic and benzylic bromination, but in the absence of such positions, it can favor bromination at the most substituted carbon.

Oxidation: The oxidation of the 3-methylbutyl group can lead to the formation of alcohols, ketones, or further oxidized products. The specific outcome depends on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to cleavage of the C-C bonds. Milder and more selective oxidation methods are often preferred. For instance, cytochrome P-450 enzymes are known to catalyze the hydroxylation of C-H bonds in biological systems, often with high regioselectivity. pharmacy180.com In a laboratory setting, reagents like meta-chloroperoxybenzoic acid (mCPBA) can be used for epoxidation if a double bond were present, or for Baeyer-Villiger oxidation of a ketone. Direct oxidation of the saturated alkyl chain is challenging but can be achieved under specific conditions, often involving metal catalysts.

The carbon atom alpha to both the sulfonyl and carboxylic acid groups (C-2) is a potential stereocenter. If this compound were resolved into its separate enantiomers, subsequent reactions could proceed with stereoselectivity. Furthermore, reactions on the 3-methylbutyl chain could potentially create new stereocenters.

The stereospecific decarboxylative allylation of sulfonyl acetic esters has been reported to proceed with high enantiospecificity, suggesting that reactions at the C-2 position can retain the existing stereochemistry. nih.gov This is attributed to the ability of the α-sulfonyl anion to maintain its configuration under the reaction conditions long enough for the subsequent C-C bond formation to occur faster than racemization. nih.gov

While no specific stereoselective transformations for the 3-methylbutyl group of this particular molecule are documented, general principles of asymmetric synthesis can be applied. For instance, the introduction of a functional group via a chiral catalyst could lead to the formation of one enantiomer or diastereomer in excess. Asymmetric conjugate addition of thiols to α,β-unsaturated N-acylated oxazolidin-2-ones, for example, has been achieved with high enantioselectivity using bifunctional catalysts, demonstrating a strategy for creating chiral sulfur-containing compounds. nih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound can be inferred from studies on analogous compounds.

Mechanism of Radical Halogenation: The free-radical halogenation of the 3-methylbutyl chain proceeds via a classic radical chain mechanism involving three stages: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl2) by UV light or heat to generate two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the 3-methylbutyl chain, forming a molecule of HCl and an alkyl radical. The most stable tertiary radical at C-3 is preferentially formed. This alkyl radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction terminates when two radicals combine. This can involve the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical.

Mechanism of Desulfonylation: The sulfonyl group can be removed under reductive conditions. The mechanism of reductive desulfonylation often involves the formation of a radical anion intermediate. wikipedia.org For example, in the case of β-keto sulfones, desulfonylation can be achieved using reagents like diethylzinc (B1219324) and diiodomethane. The proposed mechanism involves the formation of a zinc carbenoid, which leads to a cyclopropanation followed by C-C bond fragmentation and elimination of the sulfonyl group as a sulfinate. organic-chemistry.org In the absence of a β-keto group, reductive desulfonylation of alkyl sulfones with agents like sodium amalgam is thought to proceed via single electron transfer to the sulfone, followed by fragmentation to a sulfinate anion and the more stable organic radical, which is then reduced and protonated. wikipedia.org

Mechanism of Alkylation at the α-Carbon: The carbon atom situated between the sulfonyl and carboxylic acid groups is activated by both electron-withdrawing groups, making its protons acidic. Treatment with a base can generate a resonance-stabilized enolate. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide, leading to the formation of a new C-C bond at the α-position. libretexts.org The reaction is generally efficient with primary and secondary alkyl halides. libretexts.org

A summary of plausible mechanistic steps for key transformations is provided in Table 2.

| Transformation | Key Mechanistic Steps | Intermediate(s) |

| Radical Bromination | 1. Initiation (Br-Br homolysis) 2. Propagation (H-abstraction, reaction with Br | Bromine radical (Br•), Alkyl radical |

| Reductive Desulfonylation | 1. Single electron transfer to the sulfone 2. Fragmentation to sulfinate and alkyl radical 3. Reduction and protonation of the alkyl radical | Radical anion, Sulfinate anion, Alkyl radical |

| α-Alkylation | 1. Deprotonation to form an enolate 2. Nucleophilic attack on an alkyl halide (S | Enolate |

Applications of 2 3 Methylbutanesulfonyl Acetic Acid in Organic Synthesis As a Chemical Building Block

Role as a Precursor for Complex Sulfone-Containing Structures

The inherent reactivity of 2-(3-methylbutanesulfonyl)acetic acid positions it as a valuable precursor for more elaborate sulfone-containing molecules. The acidic protons of the methylene (B1212753) group, situated between the electron-withdrawing sulfonyl and carboxyl groups, can be readily removed by a suitable base. The resulting carbanion is a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions.

Table 1: Potential Reactions for Elaboration of this compound

| Reaction Type | Reactant | Potential Product Class |

| Alkylation | Alkyl Halides (R-X) | α-Substituted Sulfonyl Acetic Acids |

| Acylation | Acyl Chlorides (RCOCl) | β-Keto Sulfones |

| Aldol-type Condensation | Aldehydes (RCHO) | α,β-Unsaturated Sulfonyl Carboxylic Acids |

| Michael Addition | α,β-Unsaturated Carbonyls | γ-Dicarbonyl Sulfone Derivatives |

These initial transformations would yield a diverse array of intermediates, which could be further elaborated into complex structures such as macrocyclic sulfones or polyfunctional linear chains. The isobutyl group provides a degree of steric bulk and lipophilicity that can influence the solubility and conformational properties of the resulting molecules.

Utilization in the Synthesis of Diverse Organic Scaffolds

The strategic manipulation of the functional groups within this compound and its derivatives could enable the synthesis of various heterocyclic and carbocyclic scaffolds.

A key transformation in this context is the decarboxylation of β-keto sulfones derived from the acylation of this compound. masterorganicchemistry.com This reaction would generate an isobutyl alkyl sulfone, a versatile intermediate in its own right.

Furthermore, β-keto sulfones are well-established precursors for the synthesis of a variety of heterocyclic systems. rsc.orgnih.gov For instance, condensation reactions with dinucleophiles such as hydrazines, hydroxylamine, or amidines could lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively, all bearing the isobutylsulfonyl moiety.

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Derivative | Reagent | Resulting Heterocycle |

| β-Keto Sulfone | Hydrazine | Pyrazole |

| β-Keto Sulfone | Hydroxylamine | Isoxazole |

| β-Keto Sulfone | Amidines | Pyrimidine |

| α,β-Unsaturated Sulfone | Michael Donors | Substituted Thiophenes/Pyrroles |

Development of Novel Reagents and Catalysts Derived from this compound

The structural features of this compound also suggest its potential as a foundational element for new reagents and catalysts. The carboxylic acid functionality allows for the formation of metal salts or amides, which could possess catalytic activity. For example, metal salts of β-keto sulfones have been explored for their catalytic properties in various organic transformations.

Additionally, the sulfonyl group is a cornerstone of the renowned Julia-Kocienski olefination reaction. thieme-connect.denih.gov While typically employing aryl sulfones, the development of new generations of this reaction has explored a variety of sulfonyl-containing reagents. It is conceivable that derivatives of this compound could be adapted for use in modified Julia-type olefinations, offering an alternative pathway to the stereoselective synthesis of alkenes.

Contributions to Method Development in Organosulfur Chemistry

The exploration of the reactivity of this compound could contribute to the broader field of organosulfur chemistry. Investigating its behavior in multicomponent reactions, for example, could lead to novel and efficient methods for the one-pot synthesis of complex, sulfur-containing molecules. rsc.org The interplay between the acidic methylene protons, the carboxylic acid, and the sulfonyl group under various reaction conditions could unveil new synthetic pathways and reaction mechanisms.

The development of enantioselective transformations starting from this prochiral substrate would also be a significant contribution. Catalytic asymmetric alkylation or acylation could provide access to chiral sulfone-containing building blocks, which are of high value in medicinal chemistry. nih.gov

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the primary toolset for determining the detailed atomic and molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information to piece together the complete structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

For 2-(3-methylbutanesulfonyl)acetic acid, ¹H NMR would reveal distinct signals for each unique proton environment. The protons on the carbon alpha to the sulfone and carboxyl groups would appear as a singlet at a characteristic downfield shift. The protons of the 3-methylbutane (isopentyl) group would exhibit specific multiplicities and integrations corresponding to their positions relative to the electron-withdrawing sulfone group.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the acetic acid moiety and the carbons within the isopentyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted for CDCl₃ solvent. Actual shifts may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-COOH | ~4.0 - 4.2 | Singlet (s) | 2H |

| -SO₂-CH₂- | ~3.2 - 3.4 | Triplet (t) | 2H |

| -CH₂-CH₂-CH- | ~1.7 - 1.9 | Multiplet (m) | 2H |

| -CH(CH₃)₂ | ~1.6 - 1.8 | Multiplet (m) | 1H |

| -CH(CH₃)₂ | ~0.9 - 1.0 | Doublet (d) | 6H |

| -COOH | ~10 - 12 | Broad Singlet (br s) | 1H |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of this compound would be dominated by several key absorptions. A very broad peak spanning from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ would confirm the presence of the carbonyl (C=O) group. Furthermore, two strong bands, typically near 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, would correspond to the asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group, respectively. Raman spectroscopy, while sensitive to the same vibrational modes, is particularly useful for identifying the symmetric sulfone stretch, which often produces a strong, sharp signal.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Alkyl | 2870 - 2960 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| S=O Asymmetric Stretch | Sulfone | 1300 - 1350 | Strong |

| S=O Symmetric Stretch | Sulfone | 1120 - 1160 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₇H₁₄O₄S), HRMS would confirm the molecular weight of 194.25 g/mol by detecting the molecular ion [M+H]⁺ at a measured m/z that matches the calculated exact mass to within a few parts per million.

In addition to accurate mass, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule. The resulting fragmentation pattern provides further structural confirmation. Expected fragments would arise from the cleavage of key bonds, such as the loss of the carboxylic acid group (-45 Da) or the isopentyl side chain (-71 Da).

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of polar, non-volatile compounds like this compound. Using a reversed-phase column (e.g., C18), the compound can be separated from impurities. The mobile phase typically consists of an acidified water/acetonitrile or water/methanol (B129727) gradient.

Gas Chromatography (GC) is better suited for volatile compounds. Direct analysis of this carboxylic acid by GC is challenging due to its polarity and low volatility, which can lead to poor peak shape and carryover in the system. To overcome this, the compound is typically derivatized, for instance, by converting the carboxylic acid to a more volatile methyl ester. This allows for efficient separation and quantification.

Coupled Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

The coupling of a separation technique with a mass spectrometer provides the highest level of analytical specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal method for analyzing this compound in complex samples. The HPLC separates the compound from the matrix, after which the mass spectrometer provides a mass and fragmentation pattern, allowing for positive identification and robust quantification even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS), used after appropriate derivatization, also provides definitive identification. The GC separates the derivatized analyte, and the mass spectrometer provides a characteristic mass spectrum that can be compared to a library for confirmation. GC coupled with comprehensive two-dimensional gas chromatography (GCxGC) and a time-of-flight (TOF) mass spectrometer can be used for resolving highly complex mixtures where co-elution might be an issue in a standard 1D-GC system.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thepharmajournal.com The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the positions and intensities of these spots, scientists can generate an electron density map of the molecule and, from that, determine the exact coordinates of each atom, bond lengths, bond angles, and torsional angles. thepharmajournal.comwikipedia.org

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. wikipedia.org If successful, X-ray diffraction analysis would provide definitive information about its solid-state conformation. Key structural features of interest would include:

The conformation of the isobutyl group: Determining the rotational arrangement around the C-C and C-S bonds.

The geometry of the sulfonyl group: Confirming the tetrahedral arrangement around the sulfur atom and the S=O and S-C bond lengths.

The planar or non-planar nature of the carboxylic acid group: Investigating the C-C-O-H dihedral angle.

Intermolecular interactions: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. X-ray crystallography would reveal the specific hydrogen-bonding network in the crystal lattice, showing how molecules of this compound interact with each other. dntb.gov.ua This often involves the formation of hydrogen-bonded dimers between carboxylic acid groups. nih.gov

To illustrate the type of data obtained from such an analysis, the table below presents hypothetical, yet realistic, crystallographic parameters for this compound, based on known structures of similar small organic molecules.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value (Illustrative) |

| Empirical formula | C7H14O4S |

| Formula weight | 194.25 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.841 |

| b (Å) | 12.332 |

| c (Å) | 10.091 |

| β (°) | 94.25 |

| Volume (ų) | 1221.5 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.055 |

| Absorption coeff. (mm⁻¹) | 0.25 |

| F(000) | 416 |

This table is for illustrative purposes only and does not represent experimentally determined data for this specific compound.

This detailed structural information is crucial for understanding the physicochemical properties of the compound in its solid state and serves as a foundation for computational modeling and structure-property relationship studies. nih.gov

Computational and Theoretical Investigations of 2 3 Methylbutanesulfonyl Acetic Acid and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule. ias.ac.inpnu.edu.ua By solving approximations of the Schrödinger equation, these methods can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. For 2-(3-methylbutanesulfonyl)acetic acid, a full geometry optimization would be performed, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the minimum energy conformation. pnu.edu.ua

The electronic structure of the molecule is also elucidated through these calculations. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mongoliajol.info

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S=O | 1.445 |

| Bond Length (Å) | S-C(H₂) | 1.780 |

| Bond Length (Å) | C=O (carboxyl) | 1.215 |

| Bond Length (Å) | C-O (carboxyl) | 1.350 |

| Bond Angle (°) | O=S=O | 119.5 |

| Bond Angle (°) | C-S-C | 104.2 |

| Bond Angle (°) | O=C-O | 123.0 |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the optimized molecular geometry. ias.ac.in These theoretical spectra, when compared with experimental results, allow for a detailed assignment of vibrational modes to specific functional groups. researchgate.net Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each vibrational mode.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These calculations provide theoretical chemical shifts that typically show a strong correlation with experimental values, helping to confirm the molecular structure. Electronic properties, such as UV-Vis absorption wavelengths, can be computed using Time-Dependent DFT (TD-DFT), which provides information on electronic transitions between molecular orbitals. researchgate.net

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H stretch | -COOH | 3550 | 3545 |

| C=O stretch | -COOH | 1735 | 1730 |

| S=O asymmetric stretch | -SO₂- | 1340 | 1335 |

| S=O symmetric stretch | -SO₂- | 1165 | 1160 |

| C-H stretch | -CH₃, -CH₂-, -CH- | 2980-2870 | 2975-2865 |

Reaction Mechanism Elucidation using Transition State Theory and DFT Calculations

Understanding the mechanism of chemical reactions is crucial for controlling reaction outcomes. DFT calculations combined with transition state theory provide a framework for mapping the potential energy surface of a reaction. bcrec.id This involves identifying and calculating the energies of reactants, products, any intermediates, and, most importantly, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By comparing the energy barriers for different possible pathways, the most favorable reaction mechanism can be determined, and the rate-determining step can be identified as the one with the highest activation energy. bcrec.id This approach can be used to study reactions involving this compound, such as its esterification, dimerization, or decomposition pathways.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Acid + Alcohol | 0.0 |

| Intermediate 1 | Protonated Carbonyl | -5.2 |

| Transition State 1 (TS1) | Nucleophilic Attack | +15.8 |

| Intermediate 2 | Tetrahedral Intermediate | -2.1 |

| Transition State 2 (TS2) | Water Elimination | +18.3 |

| Products | Ester + Water | -8.5 |

Conformational Analysis and Energy Landscapes of Sulfonylacetic Acid Systems

Molecules with several single bonds, such as this compound, can exist in multiple spatial arrangements or conformations due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers and understand the energy barriers separating them. researchgate.netnih.gov This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

The results of a PES scan reveal the low-energy conformers (local minima) and the transition states for rotation (local maxima). nih.gov For sulfonylacetic acid systems, key rotations would include those around the C-S and C-C bonds, which determine the relative orientation of the bulky isobutyl group, the sulfonyl group, and the carboxylic acid moiety. The conformational preference is governed by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding. researchgate.net

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | ~60° | 0.00 | Gauche (Global Minimum) |

| 2 | ~180° | 1.25 | Anti (Local Minimum) |

| 3 | ~300° (-60°) | 0.15 | Gauche (Local Minimum) |

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in solution) over time. dovepress.commdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into dynamic processes and intermolecular interactions. mdpi.com

For this compound, an MD simulation could be used to study its solvation in water. By analyzing the trajectories of the atoms, one can calculate properties like the radial distribution function (RDF), which describes how the density of solvent molecules varies as a function of distance from the solute. nih.gov This analysis reveals the structure of the solvation shells and the nature of intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and water molecules. mdpi.com These simulations are vital for understanding how the molecule interacts with its environment, which is key to predicting its physical properties and biological activity. nih.govnih.gov

| Hydrogen Bond Type | Donor-Acceptor Pair | Average Distance (Å) | Average Lifetime (ps) |

|---|---|---|---|

| Solute-Solvent | Acid OH --- Water O | 1.85 | 3.5 |

| Solute-Solvent | Acid C=O --- Water H | 1.92 | 2.8 |

| Solute-Solvent | Sulfonyl O --- Water H | 2.05 | 1.9 |

| Solute-Solute (Dimer) | Acid OH --- Acid C=O | 1.80 | (Concentration Dependent) |

Structure Reactivity Relationship Studies of 2 3 Methylbutanesulfonyl Acetic Acid Analogs and Derivatives

Systematic Modification of the Alkyl and Acetic Acid Moieties

The structure of 2-(3-methylbutanesulfonyl)acetic acid, (CH₃)₂CHCH₂CH₂-SO₂-CH₂-COOH, offers two primary sites for systematic modification to probe structure-reactivity relationships: the isopentyl (3-methylbutyl) group and the acetic acid moiety.

Modification of the Alkyl Moiety: The alkyl group attached to the sulfonyl functional group can be varied to alter the steric bulk and electronic environment around the reactive centers. By replacing the 3-methylbutyl group with other alkyl or aryl substituents, researchers can systematically evaluate their impact. For instance, comparing the reactivity of 2-(alkanesulfonyl)acetic acids with varying chain lengths or branching provides data on steric hindrance.

Steric Effects : Increasing the steric bulk of the alkyl group can hinder the approach of nucleophiles or bases to the acidic α-protons (the CH₂ group between the sulfonyl and carboxyl groups).

Electronic Effects : Replacing the alkyl group with an aryl group introduces electronic effects, such as resonance and induction, that can significantly alter the acidity of the α-protons and the reactivity of the carboxyl group.

Modification of the Acetic Acid Moiety: The acetic acid portion of the molecule is also a target for modification. Converting the carboxylic acid to its corresponding esters, amides, or thioesters introduces different leaving groups and changes the electrophilicity of the carbonyl carbon. libretexts.org

Esterification : Converting the carboxylic acid to an ester (-COOR) can be achieved through reactions like Fischer esterification. saskoer.ca The reactivity of the resulting ester towards nucleophilic acyl substitution is then studied.

Amidation : Synthesis of amides (-CONHR or -CONR₂) allows for the investigation of less reactive derivatives, as the nitrogen atom's lone pair provides significant resonance stabilization, reducing the electrophilicity of the carbonyl carbon. youtube.com

Thioesters : Thioesters (-COSR) are generally more reactive than their ester or amide counterparts because the thiolate anion (RS⁻) is a better leaving group than an alkoxide (RO⁻) or amide (NR₂⁻) anion. libretexts.org

These modifications allow for a systematic exploration of how changes in the molecule's periphery affect the core reactivity of the sulfonylacetic acid scaffold.

Investigation of Electronic and Steric Effects on Chemical Reactivity

The chemical reactivity of sulfonylacetic acids is a delicate balance of electronic and steric effects. The potent electron-withdrawing sulfonyl group (-SO₂-) is central to the molecule's properties, primarily by increasing the acidity of the α-protons.

Electronic Effects: The -SO₂- group stabilizes the conjugate base (carbanion) formed upon deprotonation of the α-carbon. This stabilization makes the α-protons significantly more acidic than those in unsubstituted carboxylic acids.

Inductive Effect : The electronegative oxygen atoms on the sulfone group pull electron density away from the rest of the molecule, increasing the partial positive charge on the α-carbon and making the attached protons more susceptible to removal by a base.

Substituent Effects : The electronic nature of the R group in R-SO₂-CH₂-COOH further modulates this acidity. Electron-withdrawing substituents on R will further increase acidity, while electron-donating groups will slightly decrease it. Studies on related carboxylic acid derivatives have shown that electron-withdrawing groups increase the rate of reactions where the carboxylate acts as a leaving group. nih.gov

Steric Effects: Steric hindrance plays a crucial role, particularly in reactions involving the α-carbon or the carbonyl carbon.

Hindrance at the α-Carbon : Bulky alkyl groups (like the 3-methylbutyl group) can shield the α-protons, making them less accessible to bases. This can decrease the rate of reactions that depend on the formation of the α-carbanion.

Hindrance at the Carbonyl Group : Steric bulk near the carboxylic acid function can impede the approach of nucleophiles in acyl substitution reactions. Research on other carboxylic acids has demonstrated that increasing steric hindrance around the acyl linkage decreases reactivity. nih.gov

A comparative analysis of reaction rates for a series of analogs with varying substituents allows for the quantification of these effects, often through linear free-energy relationships like the Hammett or Taft equations. nih.gov

Synthesis and Characterization of Novel Sulfonylacetic Acid Derivatives

The creation and verification of new chemical entities are fundamental to structure-reactivity studies. The synthesis of novel sulfonylacetic acid derivatives follows established organic chemistry principles, and their structures are confirmed using modern analytical techniques.

Synthesis Methods: The synthesis of the parent acid, this compound, typically involves a two-step process:

Thiolation : Reaction of a 3-methylbutyl halide with a sulfur nucleophile, such as sodium thiomethoxide, followed by oxidation or direct use of a sulfinate salt.

Alkylation : The resulting 3-methylbutane-1-thiolate or sulfinate is reacted with a 2-haloacetic acid, like chloroacetic acid or bromoacetic acid, under basic conditions to yield the final product.

Derivatives are then synthesized from this parent compound. For example, amides and esters are commonly prepared by first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol or amine. saskoer.cajournalcsij.com

Characterization: Once synthesized, the identity and purity of each new derivative must be rigorously confirmed. nih.gov This is typically achieved through a combination of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the success of the modification. nih.govmdpi.com

Infrared (IR) Spectroscopy : This technique is used to identify key functional groups. For instance, the conversion of a carboxylic acid to an ester would be marked by the disappearance of the broad O-H stretch and the appearance of a new C-O stretch.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov

Melting Point Analysis : A sharp and defined melting point is a good indicator of the purity of a crystalline solid compound. mdpi.com

The data gathered from these techniques are crucial for verifying that the intended molecular modification has occurred before proceeding with reactivity studies. journalcsij.comresearchgate.net

Comparative Analysis of Reactivity Profiles Across the Sulfonylacetic Acid Class

To fully understand the behavior of this compound, its reactivity is compared with that of other sulfonylacetic acids. This comparative approach helps to establish broader trends and place the specific properties of the target molecule into a larger context.

Key Reactions for Comparison:

Acidity (pKa Measurement) : The acidity of the α-proton is a key parameter. By comparing the pKa values of a series of R-SO₂-CH₂-COOH compounds, a clear trend related to the electronic properties of the R group can be established. Sulfonic acids are generally stronger acids than their carboxylic acid counterparts. auburn.edu

Kinetics of Deprotonation : The rate at which the α-proton is removed by a standard base can be measured to quantify the combined electronic and steric effects on the accessibility of this position.

Nucleophilic Acyl Substitution : The rates of hydrolysis, esterification, or amidation for different sulfonylacetic acids are compared. The reactivity generally follows the stability of the leaving group: acid chlorides > anhydrides > thioesters > esters > amides. libretexts.orgyoutube.com

Data Analysis and Interpretation: The data from these comparative experiments are often tabulated to highlight the structure-reactivity relationships. For example, a table might correlate the substituent on the sulfonyl group with the pKa of the α-proton and the rate constant for ester hydrolysis.

Illustrative Data Table for Comparative Reactivity: This table is a hypothetical representation to illustrate the type of data generated in such studies.

| R Group in R-SO₂-CH₂-COOH | Electronic Effect of R | Relative Acidity (pKa of α-H) | Relative Rate of Ester Hydrolysis (krel) |

|---|---|---|---|

| CH₃- (Methyl) | Weakly Donating | 4.5 | 1.0 |

| (CH₃)₂CHCH₂CH₂- (3-Methylbutyl) | Donating/Sterically Bulky | 4.7 | 0.8 |

| C₆H₅- (Phenyl) | Withdrawing | 3.8 | 3.5 |

| p-NO₂-C₆H₄- (p-Nitrophenyl) | Strongly Withdrawing | 3.1 | 15.2 |

Such analyses reveal that electron-withdrawing groups on the sulfonyl moiety increase both the acidity of the α-proton and the electrophilicity of the carbonyl carbon, leading to faster reaction rates. nih.gov Conversely, bulky, electron-donating alkyl groups like 3-methylbutyl tend to decrease this reactivity slightly compared to smaller alkyl groups. This systematic approach is essential for building predictive models of chemical behavior within the sulfonylacetic acid class. nih.gov

Future Directions and Emerging Research Avenues in 2 3 Methylbutanesulfonyl Acetic Acid Chemistry

Exploration of Asymmetric Synthesis Routes to Chiral Sulfonylacetic Acids

The development of methods to access enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry. While achiral synthesis of sulfonylacetic acids is established, the asymmetric synthesis of chiral variants, where the stereocenter is adjacent to the sulfonyl group, presents a significant research opportunity. Future work in this area for 2-(3-methylbutanesulfonyl)acetic acid would likely focus on adapting established asymmetric strategies to this specific substrate.

Key research avenues include:

Catalytic Asymmetric Hydrogenation: One promising approach involves the asymmetric hydrogenation of a corresponding α,β-unsaturated sulfone precursor. Rhodium-catalyzed asymmetric hydrogenation has been successfully used for producing β-chiral sulfones and could be investigated for this system. nih.gov

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as tert-butanesulfinamide, has become a powerful and widely used method for the asymmetric synthesis of chiral amines. yale.edu A parallel strategy could be envisioned where a chiral auxiliary directs the stereoselective construction of the C-S bond or the α-carbon stereocenter.

Enantioselective Alkylation: Creating a chiral center by deprotonating the α-carbon of this compound to form a stabilized carbanion, followed by enantioselective protonation or alkylation using a chiral proton source or electrophile, is a plausible route. The unique ability of the sulfinyl group to enhance acidity while providing a chiral environment in organocatalysts suggests that the sulfonyl group could play a key role in such transformations. yale.edu

Kinetic Resolution: Dynamic kinetic resolution of racemic sulfinate esters using chiral catalysts has been shown to be an effective method for producing chiral sulfur compounds. nih.gov This principle could be extended to derivatives of this compound to separate enantiomers.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Key Challenge |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Hydrogenation of an unsaturated precursor using a chiral metal catalyst (e.g., Rh-based) to set the stereocenter. nih.govnih.gov | Synthesis of the required unsaturated sulfonylacetic acid precursor. |

| Chiral Auxiliary Control | Attachment of a removable chiral group to guide the stereoselective formation of the desired chiral center. yale.edu | Efficient attachment and cleavage of the auxiliary without racemization. |

| Enantioselective Alkylation/Protonation | Generation of a prochiral enolate or carbanion from the acetic acid moiety, followed by reaction with a chiral electrophile or proton source. | Controlling the stereoselectivity of the C-C or C-H bond formation. |

Development of Catalytic Applications for this compound and its Derivatives

The structural features of this compound suggest its potential use not just as a synthetic target but also as a component in catalytic systems. The sulfonyl group and the carboxylic acid can both act as coordinating sites for metal centers or as hydrogen-bond donors/acceptors in organocatalysis.

Future research could investigate its role as:

A Bifunctional Ligand: The molecule could serve as a novel ligand in transition-metal catalysis. The carboxylate could bind to a metal center, while the sulfonyl group could act as a secondary coordination site or as a directing group, influencing the regioselectivity and stereoselectivity of a catalytic transformation.

An Organocatalyst Precursor: Sulfonamides and related structures have been successfully employed as organocatalysts. yale.edu Derivatives of this compound, such as amides or esters, could be designed as new classes of chiral Brønsted acid or hydrogen-bonding catalysts. The sulfonyl group is known to enhance acidity, a property that is crucial for many organocatalytic reactions. yale.edu

A Polarity-Modifying Additive: In certain industrial processes, such as the carbonylation of methanol (B129727) to acetic acid, additives are used to enhance the polarity of the reaction medium and stabilize the catalyst system. google.com The polar nature of both the sulfonyl and carboxylic acid groups suggests that this compound could be studied as a stabilizer or promoter in such catalytic cycles. google.com

Investigation of Novel Transformations Leveraging the Unique Reactivity of Sulfonylacetic Acids

Sulfones are often described as "chemical chameleons" due to their versatile reactivity, which can be modulated by adjusting reaction conditions. nih.govresearchgate.net This pluripotency is a key area for future investigation with this compound.

Emerging research could focus on:

Desulfonylative Functionalization: The sulfonyl group, while often stable, can act as a leaving group in various cross-coupling reactions. researchgate.net This allows for the substitution of the sulfonyl moiety to form new carbon-carbon or carbon-heteroatom bonds, making sulfones attractive alternatives to organohalides. Investigating the desulfonylative coupling of this compound derivatives would provide a new pathway to complex molecules.

Radical Chemistry: The sulfonyl group can be a precursor to sulfonyl radicals. researchgate.net These radicals can participate in a variety of transformations, including addition to alkenes and alkynes. Exploring the generation of a radical from this compound could enable novel cyclization or addition reactions, potentially initiated by photochemistry. researchgate.net

Carbanion Chemistry: The protons on the carbon atom situated between the sulfonyl and carboxyl groups are acidic, allowing for the formation of a stabilized carbanion. This nucleophilic center can be exploited in various classical C-C bond-forming reactions, such as aldol (B89426) or Michael additions, to build molecular complexity.

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy. tcichemicals.comnih.gov The bifunctional nature of this compound makes it an ideal candidate for designing new MCRs.

Potential avenues for exploration include:

Ugi and Passerini-type Reactions: The carboxylic acid function is a classic component in isocyanide-based MCRs like the Ugi and Passerini reactions. nih.govnih.gov this compound could be used as the acid component in these reactions to generate complex α-aminoacyl amides or α-acyloxy carboxamides that bear a sulfonyl group. This would be a rapid method for creating libraries of structurally diverse and functionalized molecules.

Doebner and Hantzsch-type Reactions: Other classical MCRs, such as the Doebner quinoline (B57606) synthesis or the Hantzsch dihydropyridine (B1217469) synthesis, utilize acidic components or catalysts. tcichemicals.comnih.gov Research into using this compound as either a reactant or a biodegradable acidic catalyst in these transformations could lead to more sustainable synthetic protocols. nih.gov

Table 2: Hypothetical Multicomponent Reactions (MCRs)

| MCR Type | Role of this compound | Potential Product |

|---|---|---|

| Ugi 4-Component Reaction | Acid Component | α-aminoacyl amide with a pendant 3-methylbutanesulfonyl group. |

| Passerini 3-Component Reaction | Acid Component | α-acyloxy carboxamide featuring the 3-methylbutanesulfonyl moiety. |

| Strecker-type Synthesis | Acidic Catalyst | α-aminonitrile, with the catalyst potentially being recoverable. |

Potential in Materials Science or Advanced Chemical Engineering Processes

The application of uniquely functionalized organic molecules is expanding into materials science and advanced chemical engineering. The properties of this compound suggest it could find utility in these emerging fields.

Future research directions could include:

Functional Monomers for Polymer Synthesis: The carboxylic acid group provides a clear handle for polymerization reactions, such as polyesterification. youtube.com Incorporating this compound as a monomer could lead to the synthesis of novel functional polymers. The polar sulfonyl group within the polymer backbone could impart specific properties, such as altered solubility, thermal stability, or affinity for certain surfaces. Sulfone-containing polymers are known for their utility in functional materials. researchgate.net

Surface Modifiers and Coatings: The combination of a polar head (carboxylate and sulfone) and a nonpolar alkyl tail (isobutyl group) gives the molecule amphiphilic character. This suggests potential applications in surface modification, where it could be used to alter the surface energy of materials or to act as a corrosion inhibitor.

Continuous-Flow Synthesis: The development of sustainable and safe chemical processes is a major goal of modern chemical engineering. The synthesis of related acetic acid derivatives has been successfully adapted to continuous-flow reactors, which allows for better control over reaction parameters and the safe handling of energetic intermediates. rsc.orgchemrxiv.org A similar approach for the synthesis of this compound could represent a significant process improvement over traditional batch methods.

Gelators: The use of acetic acid as a solvent for biopolymers like poly(3-hydroxybutyrate) can lead to the formation of gels. nih.gov The structural similarity of this compound suggests it could be explored as a low-molecular-weight organogelator, capable of forming supramolecular networks in specific solvents.

Q & A

Q. What established synthetic routes are available for 2-(3-methylbutanesulfonyl)acetic acid, and how do reaction conditions influence yield?

Synthesis typically involves sulfonation of 3-methylbutane followed by conjugation with acetic acid derivatives. A common method is the regioselective introduction of sulfonyl groups using bromine or iodine in acetic acid under controlled temperatures (40–60°C) . Key parameters include:

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : 1H NMR (DMSO-d6) identifies sulfonyl (-SO2-) protons at δ 3.1–3.3 ppm and methyl groups at δ 1.2–1.4 ppm. 13C NMR confirms carbonyl (C=O) at ~170 ppm .

- IR : Strong absorption bands at 1150 cm⁻¹ (S=O) and 1680 cm⁻¹ (C=O) validate functional groups .

- Mass Spectrometry (MS) : ESI-MS in negative mode detects [M-H]⁻ ions, with fragmentation patterns confirming the sulfonyl-acetic acid backbone .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound?

- Temperature modulation : Lower temperatures (40–50°C) reduce byproduct formation (e.g., over-sulfonated derivatives) .

- Catalyst screening : Lewis acids like FeCl3 (0.5 mol%) improve regioselectivity by stabilizing intermediates .

- Workup protocols : Liquid-liquid extraction with ethyl acetate removes unreacted precursors, while silica gel chromatography isolates the target compound .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Conformational flexibility : The sulfonyl group adopts a near-perpendicular orientation relative to the acetic acid moiety (dihedral angle ~78°) .

- Hydrogen-bonding motifs : Centrosymmetric dimers form via O-H···O interactions (R²²(8) motif), with bond lengths of 2.68–2.72 Å .

- Thermal displacement parameters : Anisotropic refinement distinguishes static disorder in methyl groups (Uiso = 0.04–0.06 Ų) .

Q. How should researchers address contradictions in reported spectroscopic or crystallographic data?

- Cross-validation : Compare NMR (D2O vs. DMSO-d6) and XRD datasets (Cu-Kα vs. Mo-Kα radiation) to isolate solvent- or instrument-specific artifacts .

- Statistical filtering : Apply programs like FCF_filter to exclude outlier reflections (e.g., |E| > 4σ) caused by crystal defects .

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to reconcile experimental vs. theoretical bond angles .

Methodological Guidelines

Q. What purification techniques are recommended for isolating this compound?

Q. How to assess the compound’s stability under varying pH and temperature?

- Accelerated degradation studies : Incubate at pH 2–12 (37°C, 72 hrs) and monitor via UV-Vis (λ = 210 nm). Degradation peaks (e.g., hydrolysis products) appear at pH >10 .

- Thermogravimetric analysis (TGA) : Decomposition onset at 180°C confirms thermal stability for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.